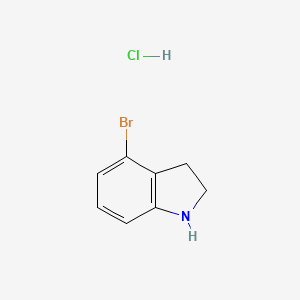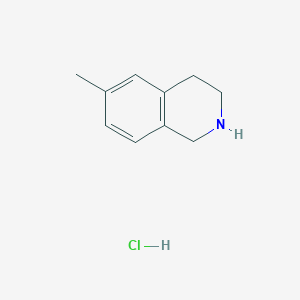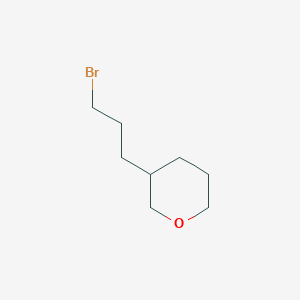
3-(3-Bromopropyl)oxane
Übersicht
Beschreibung
“3-(3-Bromopropyl)oxane” is a chemical compound with the molecular formula C8H15BrO . It contains a total of 25 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of “this compound” involves halogen exchange reactions in a “one-pot” synthesis, starting from octakis (3-chloropropyl)octasilsesquioxane . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent, and reaction times play important roles in these reactions .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 25 atoms, comprising 15 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom . The molecule contains 1 six-membered ring and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily include halogen exchange reactions . These reactions are crucial in the synthesis of the compound .Wissenschaftliche Forschungsanwendungen
Catalytic Processes : In the study of oxidative dehydrogenation, it was found that halogens like bromine can be used as oxidants. The use of bromine–iodine mixtures with low iodine content resulted in up to 80% of single‐pass yield at moderate reaction temperatures, which is promising for developing low-temperature propylene technology. This indicates the potential application of bromine-related compounds in catalytic processes for the synthesis of unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).
Material Synthesis : Research into mixed-metal assemblies involving halogens demonstrated the synthesis of novel materials with potentially useful magnetic properties. The reaction involving metal salts and tetra(n-butyl)ammonium bromide led to the creation of mixed-metal assemblies, which could have applications in the development of new magnetic materials (Tamaki et al., 1992).
Synthetic Methodologies : In the realm of organic synthesis, significant work has been done on developing catalytic enantioselective syntheses of structurally complex molecules like 3,3-disubstituted oxindoles. These molecules are crucial in pharmaceuticals and bioactive compounds. The research explores various catalytic methods to achieve high enantioselectivity and structural diversity, which can be crucial for probe- and drug-discovery programs (Cao, Zhou, & Zhou, 2018).
Surface Functionalization : The study of aminosilanes on silica surfaces revealed insights into surface functionalization techniques. Such techniques are vital for the preparation of hydrolytically stable amine-functionalized surfaces, which have wide applications in sensors, coatings, and as functional materials in various industrial processes (Smith & Chen, 2008).
Water Treatment and Purification : In the context of water treatment, research on the degradation products of UV filters like benzophenone-3 in chlorinated seawater pools has been conducted. This research is crucial for understanding the formation of potentially toxic byproducts in water treatment processes and developing strategies to mitigate their formation (Manasfi et al., 2015).
Eigenschaften
IUPAC Name |
3-(3-bromopropyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMGJCGRFGAPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1527791.png)
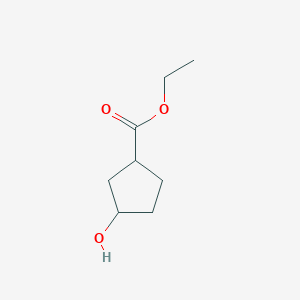
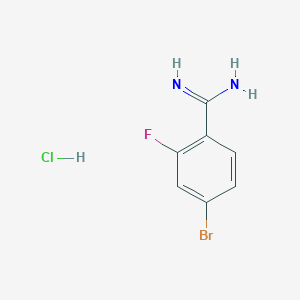
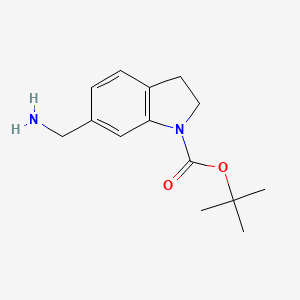
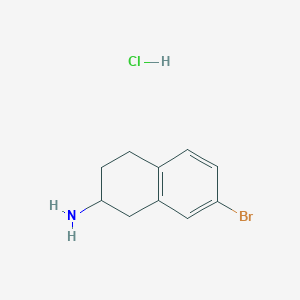
![2-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1527802.png)

